3-Acetyl-4-methyl-1H-pyrazole

Catalog No.
S12677394
CAS No.
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-4-methyl-1H-pyrazole

Product Name

3-Acetyl-4-methyl-1H-pyrazole

IUPAC Name

1-(4-methyl-1H-pyrazol-5-yl)ethanone

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-4-3-7-8-6(4)5(2)9/h3H,1-2H3,(H,7,8)

InChI Key

FGZYMXDKFSYYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C(=O)C

3-Acetyl-4-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its chemical structure can be represented as follows:

  • Molecular Formula: C₅H₇N₃O
  • Molecular Weight: 125.13 g/mol

This compound features an acetyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyrazole-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex pyrazole derivatives, which may exhibit enhanced biological activities .
  • Cyclization Reactions: The compound can react with other reagents to form fused pyrazole structures, expanding its chemical diversity and potential applications in medicinal chemistry .

Research indicates that 3-acetyl-4-methyl-1H-pyrazole exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Activity: Some derivatives of pyrazoles, including 3-acetyl-4-methyl-1H-pyrazole, have demonstrated antiproliferative effects on cancer cells, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition: This compound has been studied for its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in treating metabolic disorders .

The synthesis of 3-acetyl-4-methyl-1H-pyrazole can be achieved through several methods:

  • Condensation of Hydrazine and Acetylacetone: This method involves the reaction of hydrazine hydrate with acetylacetone under acidic conditions, leading to the formation of the pyrazole ring.
  • One-Pot Synthesis: A more efficient approach involves a one-pot reaction where propenones are condensed with hydrazine and acetic acid, yielding various substituted pyrazoles, including 3-acetyl-4-methyl-1H-pyrazole .
  • Cross-Coupling Reactions: Recent advancements have introduced tandem catalytic cross-coupling reactions that allow for the synthesis of complex pyrazoles with high yields and structural diversity .

3-Acetyl-4-methyl-1H-pyrazole has several notable applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a scaffold for new drug candidates targeting infections and cancer.
  • Agricultural Chemistry: Its antimicrobial properties suggest potential use in developing agricultural fungicides or bactericides.
  • Material Science: Pyrazole derivatives are also investigated for their utility in creating advanced materials with specific electronic or optical properties.

Interaction studies involving 3-acetyl-4-methyl-1H-pyrazole have focused on its binding affinity to various biological targets:

  • Protein Kinases: Research has indicated that this compound may interact with protein kinases, influencing signaling pathways associated with cell growth and proliferation .
  • Receptor Binding Studies: Investigations into its binding affinity to specific receptors have shown promise in understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 3-acetyl-4-methyl-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-AcetylpyrazoleAcetyl group at position 1Exhibits different enzyme inhibition profiles
4-MethylpyrazoleMethyl group at position 4Enhanced solubility compared to 3-acetyl variant
5-AcetylpyrazoleAcetyl group at position 5Potentially different pharmacokinetic properties
PyrazolopyrimidineFused pyrimidine ringBroader spectrum of biological activity

These compounds highlight the uniqueness of 3-acetyl-4-methyl-1H-pyrazole through its specific substitution pattern and resultant biological activity. Each variant offers distinct properties that can be leveraged for different applications in medicinal chemistry and related fields.

The pyrazole scaffold has been a cornerstone of heterocyclic chemistry since its isolation by Ludwig Knorr in 1883. While 3-acetyl-4-methyl-1H-pyrazole itself lacks a well-documented discovery timeline, its structural framework derives from systematic modifications of the parent pyrazole system. Early 20th-century work on acetyl-substituted pyrazoles laid the foundation for understanding the electronic and steric effects of substituents on the aromatic ring. The acetyl group at position 3 and methyl group at position 4 represent strategic modifications to enhance molecular reactivity and stability, aligning with mid-20th-century efforts to optimize heterocycles for pharmaceutical applications.

Significance within Pyrazole Chemistry

3-Acetyl-4-methyl-1H-pyrazole exemplifies the tunability of pyrazole derivatives. The acetyl group serves as both an electron-withdrawing moiety and a site for further functionalization, while the methyl group provides steric bulk that influences regioselectivity in subsequent reactions. This compound’s significance lies in its role as a precursor for advanced intermediates in medicinal and agrochemical synthesis. For instance, analogous pyrazole carboxamides have driven innovations in succinate dehydrogenase inhibitor (SDHI) fungicides, though 3-acetyl-4-methyl-1H-pyrazole itself remains primarily a research target for structure-activity relationship studies.

Overview of Research Progress and Current Scientific Interest

Recent literature emphasizes this compound’s utility in metal-organic frameworks (MOFs) and catalysis. Studies highlight its ability to coordinate transition metals via the pyrazole nitrogen and acetyl oxygen atoms, enabling applications in asymmetric synthesis. Computational analyses of its tautomeric equilibria and dipole moments have also advanced molecular modeling techniques for heterocyclic systems. Current research prioritizes green synthesis routes and photocatalytic modifications to enhance yield and selectivity.

3-Acetyl-4-methyl-1H-pyrazole represents a substituted five-membered heterocyclic aromatic compound belonging to the pyrazole family [5]. The compound possesses the molecular formula C₆H₈N₂O with a molecular weight of 124.14 grams per mole [3]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 1-(4-methyl-1H-pyrazol-3-yl)ethanone [3].

The structural framework consists of a pyrazole ring characterized by a five-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with three carbon atoms completing the ring system [5]. The substitution pattern features a methyl group (-CH₃) attached at the 4-position and an acetyl group (-COCH₃) at the 3-position of the pyrazole core [9]. The compound exhibits the Chemical Abstracts Service registry number 6939-18-8 and possesses the Simplified Molecular Input Line Entry System notation CC1=C(C(=O)C)N=NC=1 [9].

The International Chemical Identifier for this compound is InChI=1S/C6H8N2O/c1-4-3-7-8-6(4)5(2)9/h3H,1-2H3,(H,7,8), with the corresponding InChI Key being VJRIUQWHDWDRDH-UHFFFAOYSA-N [9]. This molecular arrangement places the compound within the category of 3,4-disubstituted pyrazoles, representing an important structural class for coordination chemistry applications [2] [10].

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
IUPAC Name1-(4-methyl-1H-pyrazol-3-yl)ethanone
CAS Registry Number6939-18-8
InChIInChI=1S/C6H8N2O/c1-4-3-7-8-6(4)5(2)9/h3H,1-2H3,(H,7,8)
InChI KeyVJRIUQWHDWDRDH-UHFFFAOYSA-N
SMILESCC1=C(C(=O)C)N=NC=1

Electronic Configuration and Resonance Stabilization

The electronic structure of 3-acetyl-4-methyl-1H-pyrazole demonstrates characteristic aromatic properties consistent with Hückel's rule, containing six π-electrons distributed across the five-membered ring system [5] [37]. The pyrazole framework exhibits delocalized π-electron density, with all ring atoms adopting sp² hybridization to facilitate optimal orbital overlap [37] [41].

Molecular orbital calculations indicate that the pyrazole ring possesses distinct electron density distributions [36] [40]. The electron density analysis reveals that the C4 position maintains relatively high electron density compared to the C3 and C5 positions, which exhibit electron deficiency due to the presence of electronegative nitrogen atoms [40] [41]. This uneven distribution significantly influences the compound's reactivity patterns and chemical behavior.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels for pyrazole derivatives typically span an energy gap of approximately 6.5 to 7.5 electron volts [39] [42]. For related pyrazole compounds, theoretical calculations demonstrate highest occupied molecular orbital energies ranging from -8.5 to -9.0 electron volts, while lowest unoccupied molecular orbital energies fall between -1.5 to -2.0 electron volts [39] [42].

The resonance stabilization energy of the pyrazole system, while lower than that of pyrrole derivatives, provides sufficient aromatic character to maintain structural integrity [40]. The compound exhibits characteristic ultraviolet absorption maxima around 210-220 nanometers, consistent with π→π* electronic transitions typical of aromatic heterocycles [36] [41].

Electronic PropertyValue
Total π electrons6
Aromatic electrons6 (Hückel 4n+2 rule)
HOMO Energy-8.5 to -9.0 eV (estimated)
LUMO Energy-1.5 to -2.0 eV (estimated)
HOMO-LUMO Gap6.5 to 7.5 eV
UV λmax210-220 nm

Crystallographic Studies and Solid-State Structure

Crystallographic investigations of 3-acetyl-4-methyl-1H-pyrazole derivatives have been primarily conducted through studies of metal coordination complexes containing this ligand [16] [17] [18]. The tetranuclear copper complex incorporating 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate ligands crystallizes in the tetragonal space group I4₁/a [16].

The unit cell parameters for this complex system demonstrate a = 13.8502(7) Å, c = 26.280(3) Å, with a unit cell volume of 5041.1(6) ų [16]. The crystal structure exhibits Z = 4, indicating four formula units per unit cell, with a calculated density of 1.638 milligrams per cubic meter [16]. Crystallographic analysis reveals that the pyrazole ligand maintains normal bond lengths characteristic of bridging pyrazolate rings [16].

Bond length measurements within the pyrazole framework demonstrate C-C distances of approximately 1.36-1.38 Å, C-N distances of 1.33-1.36 Å, and N-N distances of 1.35-1.37 Å [16] [33]. These values indicate partial double-bond character throughout the ring system, confirming the delocalized π-electronic structure [33]. The intermetallic separations in pyrazolate-bridged systems typically range from 4.06 to 4.11 Å, consistent with effective coordination geometry [16].

The solid-state structure demonstrates extensive hydrogen bonding networks, particularly involving coordinated water molecules and carboxylate oxygen atoms [16] [17]. These intermolecular interactions contribute significantly to crystal packing stability and influence the overall three-dimensional architecture of the crystalline material.

Bond TypeTypical Length (Å)Reference Values (Å)
N-N1.35-1.371.366 (avg)
C-N (pyrazole)1.33-1.361.345 (avg)
C-C (pyrazole)1.36-1.381.374 (avg)
C=C (aromatic)1.34-1.361.357
C-O (acetyl)1.43-1.451.44
C=O1.20-1.221.21

Tautomerism and Isomerism in Pyrazole Derivatives

The tautomeric behavior of 3-acetyl-4-methyl-1H-pyrazole involves prototropic equilibria characteristic of nitrogen-containing heterocycles [21] [25]. Pyrazole derivatives can exist in multiple tautomeric forms, with the primary equilibrium occurring between 1H and 2H tautomers through migration of the ring proton between the two nitrogen atoms [21] [23].

Theoretical studies employing density functional theory calculations indicate that the tautomeric stability depends significantly on substituent electronic effects [21] [25]. Electron-donating groups, such as methyl substituents, generally favor the tautomer with the substituent at the C3 position, while electron-withdrawing groups like acetyl can influence the equilibrium toward alternative forms [21]. The energy differences between tautomeric forms typically range from 1-5 kilojoules per mole, indicating rapid interconversion under ambient conditions [25] [26].

Solvent effects play a crucial role in determining tautomeric ratios, with polar protic solvents generally stabilizing different forms compared to nonpolar environments [22] [23]. In dimethyl sulfoxide solutions, pyrazole derivatives often exist as equilibrium mixtures of multiple tautomers, while in chloroform, single predominant forms are frequently observed [22]. The presence of both acetyl and methyl substituents in 3-acetyl-4-methyl-1H-pyrazole creates additional complexity in the tautomeric landscape.

Nuclear magnetic resonance spectroscopy provides the primary experimental tool for tautomer identification and quantification [21] [25]. The observation of distinct carbon-13 signals for tautomeric carbon atoms enables determination of equilibrium ratios, although rapid exchange can sometimes lead to averaged signals [25]. Temperature-dependent studies reveal activation barriers for tautomeric interconversion, typically ranging from 40-80 kilojoules per mole for pyrazole systems [21].

The crystallographic evidence suggests that in the solid state, specific tautomeric forms are typically locked in place through hydrogen bonding networks and crystal packing forces [23]. The 1H-tautomer appears to be thermodynamically favored in most 3,4-disubstituted pyrazole derivatives based on computational predictions [21] [26].

Comparison with Related Pyrazole Compounds

3-Acetyl-4-methyl-1H-pyrazole exhibits distinctive structural and electronic properties when compared to other pyrazole derivatives [30]. The parent pyrazole compound (C₃H₄N₂) with molecular weight 68.08 grams per mole serves as the fundamental reference point, possessing a melting point of 70°C and exhibiting significant 1H/2H tautomerism [5] [8].

Simple methyl-substituted derivatives demonstrate varying properties based on substitution position [6] [8]. 3-Methyl-1H-pyrazole exhibits 3/5 positional tautomerism with a melting point range of 36-38°C, while 4-methyl-1H-pyrazole shows minimal tautomeric behavior with a melting point of 8-10°C [8] [28]. The 3,4-dimethyl-1H-pyrazole derivative, closely related to the target compound, possesses molecular weight 96.13 grams per mole and demonstrates a higher melting point of 108-110°C [6] [7].

The introduction of acetyl functionality significantly alters the electronic properties compared to simple alkyl substitution [12] . 3-Acetyl-1H-pyrazole derivatives exhibit enhanced coordination capabilities due to the presence of additional oxygen donor atoms [12] [29]. The molecular weight progression from pyrazole (68.08) to 3-acetyl-4-methyl-1H-pyrazole (124.14) reflects the additive contributions of both substituent groups.

Electron-withdrawing acetyl groups modify the electron density distribution within the pyrazole ring, enhancing electrophilic substitution reactivity at specific positions [30] [41]. This contrasts with electron-donating methyl substituents that increase electron density and alter nucleophilic attack patterns [41]. The combination of both substituent types in 3-acetyl-4-methyl-1H-pyrazole creates a unique electronic environment not observed in singly substituted derivatives.

Coordination chemistry applications demonstrate enhanced metal binding affinity for acetyl-substituted derivatives compared to simple alkyl analogs [2] [20]. The bifunctional nature of 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate complexes enables formation of polynuclear coordination compounds with distinctive structural architectures [16] [20].

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Substitution PatternTautomerism
3-Acetyl-4-methyl-1H-pyrazoleC₆H₈N₂O124.14Not reported3-acetyl, 4-methylPossible 1H/2H
3-Methyl-1H-pyrazoleC₄H₆N₂82.1036-383-methylYes (3/5)
4-Methyl-1H-pyrazoleC₄H₆N₂82.108-104-methylMinimal
3,4-Dimethyl-1H-pyrazoleC₅H₈N₂96.13108-1103,4-dimethylYes (3/5)
3-Acetyl-1H-pyrazoleC₅H₆N₂O110.11Not reported3-acetylPossible 1H/2H
Pyrazole (parent)C₃H₄N₂68.0870unsubstitutedYes (1H/2H)

Classical Synthetic Routes

Condensation of Acetylacetone with Hydrazine Derivatives

The most fundamental and widely employed method for synthesizing 3-acetyl-4-methyl-1H-pyrazole derivatives involves the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine derivatives. This classical approach, known as the Knorr pyrazole synthesis, represents the cornerstone methodology for pyrazole ring formation [1] [2] [3].

The reaction mechanism proceeds through initial nucleophilic attack of hydrazine on one of the carbonyl groups of acetylacetone, forming an imine intermediate. Subsequently, the second nitrogen atom of hydrazine attacks the remaining carbonyl group, leading to intramolecular cyclization and formation of a dihydropyrazoline intermediate. The final step involves dehydration to yield the aromatic pyrazole ring system [4] [5].

Under conventional conditions, this reaction typically requires elevated temperatures (100-120°C) and extended reaction times (4-6 hours) in the presence of acid catalysts such as glacial acetic acid. The yields obtained through this classical methodology range from 82-94%, demonstrating its reliability and effectiveness [2] . The reaction conditions can be represented as follows:

  • Temperature: 100-120°C
  • Reaction Time: 4-6 hours
  • Catalyst: Glacial acetic acid or mineral acids
  • Solvent: Ethanol or aqueous medium
  • Yield: 82-94%

The mechanistic pathway involves several key intermediates. Initially, the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by hydrazine. The formation of the first imine bond is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining activated carbonyl group. The resulting pyrazoline intermediate undergoes rapid dehydration under acidic conditions to form the final pyrazole product [4] [5].

One-pot Reactions Involving Substituted Aldehydes

One-pot synthetic approaches have emerged as valuable methodologies for constructing substituted pyrazole derivatives, offering operational simplicity and atom economy. These reactions typically involve the simultaneous combination of aldehydes, ketones, and hydrazine derivatives in a single reaction vessel [7] [8] [9].

A particularly effective one-pot methodology involves the reaction of substituted aldehydes with acetophenones and hydrazine monohydrochloride. This approach proceeds through initial formation of pyrazoline intermediates under mild conditions, followed by in-situ oxidation to yield the final pyrazole products [7]. The reaction conditions are notably milder than traditional methods, with temperatures ranging from room temperature to 80°C and reaction times of 24-36 hours.

The mechanism of one-pot synthesis involves multiple sequential transformations. First, the aldehyde undergoes condensation with the ketone component to form an α,β-unsaturated carbonyl intermediate. This intermediate then reacts with hydrazine to form a pyrazoline through nucleophilic addition and cyclization. Finally, oxidation of the pyrazoline ring using bromine or molecular oxygen in dimethyl sulfoxide yields the aromatic pyrazole product [7].

Key advantages of one-pot methodologies include:

  • Reduced number of synthetic steps
  • Elimination of intermediate isolation procedures
  • Improved overall atom economy
  • Versatility in substrate scope
  • Moderate to excellent yields (59-93%)

Modern and Green Synthetic Approaches

Solvent-free and Catalytic Methods

The development of environmentally sustainable synthetic methodologies has led to significant advances in solvent-free pyrazole synthesis. These approaches minimize environmental impact while maintaining or improving reaction efficiency [10] [11] [12] [13].

Ammonium chloride has emerged as an effective, non-toxic catalyst for solvent-free pyrazole synthesis. This methodology involves the reaction of acetylacetone with hydrazine hydrate in the presence of catalytic amounts of ammonium chloride (2-20 mol%) under solvent-free conditions [2]. The reaction proceeds at temperatures of 100-120°C with reaction times of 4-6 hours, yielding products in 85-92% yield.

The catalytic mechanism involves activation of the carbonyl groups through hydrogen bonding interactions with ammonium chloride, facilitating nucleophilic attack by hydrazine. The acidic nature of ammonium chloride (pH 5.5) provides optimal conditions for both cyclization and dehydration steps [2].

Several heterogeneous catalysts have been developed for solvent-free pyrazole synthesis:

  • Zinc oxide nanoparticles: Yields of 85-98% at room temperature in 15-30 minutes [10]
  • Ceria-doped zirconia: Yields of 89-98% at room temperature in 15 minutes [10]
  • Magnetic iron oxide: Yields of 88-97% at room temperature in 1-5 minutes [10]
  • Scandium triflate: Yields of 78-98% under microwave conditions [14]

These catalytic systems offer several advantages including easy recovery and recycling, reduced reaction times, and elimination of organic solvents. The heterogeneous nature of these catalysts facilitates product isolation and purification while maintaining high catalytic activity over multiple reaction cycles [10].

Microwave-assisted and Ultrasound-mediated Syntheses

Modern energy-efficient synthetic methodologies have revolutionized pyrazole synthesis through the application of microwave and ultrasonic irradiation techniques. These methods offer significant advantages in terms of reaction rate enhancement, energy efficiency, and yield improvement [15] [16] [17] [18].

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates pyrazole formation reactions by providing uniform heating and enhanced molecular motion. Typical microwave-assisted protocols operate at power levels of 70-300 W with reaction times reduced to 8-20 minutes compared to conventional heating methods requiring several hours [15].

The mechanism of microwave acceleration involves direct heating of polar molecules through dielectric heating, leading to rapid temperature elevation throughout the reaction mixture. This uniform heating eliminates temperature gradients and hot spots, resulting in more consistent reaction conditions and improved selectivity [15].

Representative microwave-assisted conditions:

  • Power: 70-300 W
  • Temperature: 120-160°C
  • Time: 8-20 minutes
  • Yield: 60-89%
  • Solvent: Minimal or solvent-free conditions

Ultrasound-Mediated Synthesis

Ultrasonic irradiation provides another efficient approach for pyrazole synthesis through acoustic cavitation effects. The collapse of cavitation bubbles generates localized high-temperature and high-pressure zones, facilitating bond formation and cyclization reactions [16] [19].

Ultrasound-assisted synthesis of pyrazole derivatives has been demonstrated using copper catalysts at 60°C with reaction times of 75-90 minutes, achieving yields of 75-90% [16]. The enhanced reaction rates result from increased mass transfer and mixing efficiency under sonication conditions.

Key parameters for ultrasonic synthesis:

  • Frequency: 20-40 kHz
  • Temperature: 60°C
  • Time: 75-90 minutes
  • Catalyst: 10 mol% Cu(I)
  • Yield: 75-90%

Mechanistic Insights into Pyrazole Ring Formation

Understanding the mechanistic pathways governing pyrazole ring formation is crucial for optimizing synthetic methodologies and predicting reaction outcomes. Detailed kinetic and mechanistic studies have revealed the complexity of pyrazole formation processes [4] [20] [21].

The pyrazole formation mechanism proceeds through several distinct stages, each with characteristic kinetic profiles and pH dependencies. The overall process can be divided into four primary stages [4]:

Stage 1: Initial Nucleophilic Addition
The reaction initiates with nucleophilic attack of hydrazine on the activated carbonyl group of the diketone substrate. This step is acid-catalyzed and exhibits first-order kinetics with respect to both hydrazine and diketone concentrations. The rate-determining step involves protonation of the carbonyl oxygen followed by nucleophilic addition.

Stage 2: Imine Formation and Tautomerization
The initial adduct undergoes dehydration to form an imine intermediate, which exists in equilibrium with its tautomeric forms. This stage is characterized by rapid proton transfer processes and is influenced by pH conditions.

Stage 3: Intramolecular Cyclization
The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group in an intramolecular fashion, forming a pyrazoline intermediate. This step is typically uncatalyzed at pH 2.0 and represents the rate-determining step under neutral conditions [4].

Stage 4: Dehydration and Aromatization
The final step involves elimination of water from the pyrazoline intermediate to form the aromatic pyrazole ring. This process is acid-catalyzed and occurs rapidly under acidic conditions, but becomes rate-limiting under neutral or basic conditions.

pH effects on the reaction mechanism are particularly significant. At very low pH (0-0.7), complete inhibition occurs due to protonation of the nucleophilic hydrazine species. The optimal pH range for pyrazole formation is 2-7, with different mechanistic pathways predominating at different pH values [4].

Brønsted Coefficient Analysis
Kinetic studies reveal varying Brønsted coefficients across different pH regions:

  • Region 1 (pH 0.7-2): β = 0.56 (high degree of proton transfer)
  • Region 2 (pH 2-4): β = 0 (uncatalyzed nucleophilic addition)
  • Region 3 (pH 4-7): β = -0.43 (shift in rate-determining step)

These observations indicate changes in the rate-determining step and reaction pathway as a function of pH, providing insights for optimizing reaction conditions [4].

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction parameters is essential for maximizing yields and selectivity in pyrazole synthesis. Key variables include temperature, reaction time, catalyst loading, solvent system, and substrate ratios [22] [23] [14].

Temperature Effects
Temperature optimization reveals an optimal range of 80-120°C for most pyrazole synthesis reactions. Higher temperatures (>120°C) can lead to decomposition of sensitive intermediates and formation of side products, while lower temperatures (<80°C) result in incomplete conversion and extended reaction times. The temperature effect on yield follows an Arrhenius-type relationship, with optimal conditions balancing reaction rate and selectivity [22].

Catalyst Loading Optimization
Catalyst loading studies demonstrate that optimal performance is typically achieved with 2.5-20 mol% catalyst loading, depending on the specific catalytic system employed. Higher catalyst loadings (>20 mol%) provide diminishing returns in terms of yield improvement while increasing costs and potential side reactions [22] [14].

Solvent System Selection
Solvent effects play a crucial role in pyrazole synthesis efficiency. Protic solvents such as ethanol and water favor cyclization reactions through hydrogen bonding stabilization of intermediates. However, solvent-free conditions often provide superior results in terms of both yield and environmental impact [10] [11].

Comparative solvent studies reveal the following hierarchy of effectiveness:

  • Solvent-free conditions: 88-97% yield
  • Ethanol: 85-92% yield
  • Water: 82-88% yield
  • Organic solvents: 70-85% yield

Substrate Ratio Optimization
The molar ratio of reactants significantly influences reaction outcomes. Optimal conditions typically employ a slight excess of hydrazine (1.1-1.5 equivalents) relative to the diketone substrate. This excess compensates for potential side reactions and ensures complete conversion of the limiting reagent [22].

Reaction Time Studies
Time-course studies reveal that most pyrazole synthesis reactions reach completion within 2-6 hours under conventional heating conditions. Longer reaction times (>6 hours) do not significantly improve yields but may lead to product decomposition or side product formation [22].

Scale-up and Industrial Synthesis Considerations

The transition from laboratory-scale to industrial production of pyrazole derivatives requires careful consideration of safety, environmental impact, economic viability, and process robustness [24] [25] [23] [26] [27].

Process Safety Considerations
Industrial pyrazole synthesis must address several safety concerns associated with the use of hydrazine derivatives and organic solvents. Hydrazine compounds are classified as potential carcinogens and require specialized handling procedures including appropriate ventilation systems, personal protective equipment, and emergency response protocols [26] [28].

Key safety measures for industrial implementation include:

  • Continuous monitoring of hydrazine vapor concentrations
  • Implementation of automated dosing systems to minimize operator exposure
  • Installation of emergency scrubbing systems for vapor containment
  • Regular safety training and equipment maintenance programs
  • Implementation of process analytical technology for real-time monitoring

Environmental Impact Assessment
Industrial pyrazole production must comply with environmental regulations regarding waste disposal, emissions control, and solvent usage. Green chemistry principles guide the selection of environmentally benign reaction conditions and catalysts [12] [13].

Environmental considerations include:

  • Minimization of organic solvent usage through solvent-free or aqueous processes
  • Implementation of catalyst recovery and recycling systems
  • Treatment and disposal of hydrazine-containing waste streams
  • Monitoring and control of volatile organic compound emissions
  • Life cycle assessment of alternative synthetic routes

Economic Optimization
Large-scale production requires optimization of raw material costs, energy consumption, and process efficiency. Cost analysis reveals that catalyst recovery, energy-efficient heating methods, and high-yielding processes are crucial for economic viability [24] [23].

Economic factors influencing industrial implementation:

  • Raw material costs and availability
  • Energy consumption for heating and cooling operations
  • Catalyst costs and recovery efficiency
  • Waste treatment and disposal expenses
  • Capital equipment requirements
  • Labor and operational costs

Process Development Strategies
Successful scale-up requires systematic process development incorporating continuous flow chemistry, automated control systems, and process analytical technology. Flow chemistry offers particular advantages for pyrazole synthesis, providing improved heat transfer, enhanced mixing, and better control of reaction parameters [24] [29].

Advantages of continuous flow processes:

  • Improved temperature control and heat transfer
  • Enhanced mixing efficiency for heterogeneous reactions
  • Reduced inventory of hazardous intermediates
  • Scalability through numbering-up rather than scaling-up
  • Integration of online monitoring and quality control systems

Quality Control and Analytical Methods
Industrial production requires robust analytical methods for quality control and product specification compliance. Typical analytical protocols include high-performance liquid chromatography for purity determination, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for impurity identification [24] [23].

Quality control parameters:

  • Product purity: ≥95% by HPLC analysis
  • Water content: <0.5% by Karl Fischer titration
  • Residual catalyst content: <100 ppm by ICP-MS
  • Particle size distribution for solid products
  • Thermal stability assessment by differential scanning calorimetry

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

124.063662883 g/mol

Monoisotopic Mass

124.063662883 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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